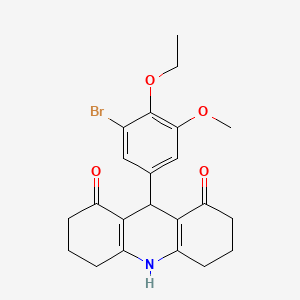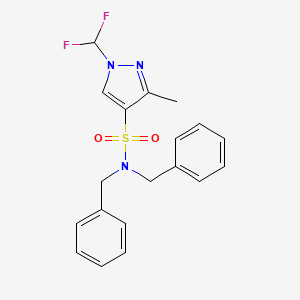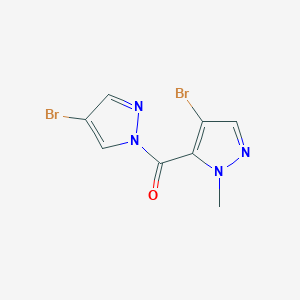![molecular formula C30H31N3O B10955753 [4-(2,3-Dimethylphenyl)piperazin-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone](/img/structure/B10955753.png)
[4-(2,3-Dimethylphenyl)piperazin-1-yl][2-(4-ethylphenyl)quinolin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(2,3-Dimethylphenyl)piperazino][2-(4-ethylphenyl)-4-quinolyl]methanone is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2,3-Dimethylphenyl)piperazino][2-(4-ethylphenyl)-4-quinolyl]methanone typically involves multiple steps, starting with the preparation of the piperazine and quinoline moieties. The piperazine derivative can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, or the ring opening of aziridines under the action of N-nucleophiles . The quinoline moiety can be synthesized through the Skraup synthesis or Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to monitor the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
[4-(2,3-Dimethylphenyl)piperazino][2-(4-ethylphenyl)-4-quinolyl]methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield amines or alcohols.
Scientific Research Applications
[4-(2,3-Dimethylphenyl)piperazino][2-(4-ethylphenyl)-4-quinolyl]methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its therapeutic potential in treating neurological and psychiatric disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [4-(2,3-Dimethylphenyl)piperazino][2-(4-ethylphenyl)-4-quinolyl]methanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. For example, it may bind to adrenergic receptors, altering the signaling pathways involved in neurotransmission .
Comparison with Similar Compounds
Similar Compounds
[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl-1H-benzo[d]imidazoles: These compounds also interact with adrenergic receptors and have similar biological activities.
[4-(2,3-Dimethylphenyl)piperazino][2-(5-methyl-2-thienyl)-4-quinolyl]methanone: A structurally similar compound with comparable chemical properties.
Uniqueness
[4-(2,3-Dimethylphenyl)piperazino][2-(4-ethylphenyl)-4-quinolyl]methanone is unique due to its specific substitution pattern on the piperazine and quinoline rings, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C30H31N3O |
|---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
[4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(4-ethylphenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C30H31N3O/c1-4-23-12-14-24(15-13-23)28-20-26(25-9-5-6-10-27(25)31-28)30(34)33-18-16-32(17-19-33)29-11-7-8-21(2)22(29)3/h5-15,20H,4,16-19H2,1-3H3 |
InChI Key |
AUUYEXPRCMLKEF-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)N4CCN(CC4)C5=CC=CC(=C5C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-{[1-(4-Tert-butylphenyl)ethyl]amino}-5-oxopentanoic acid](/img/structure/B10955681.png)
![3,5-bis(difluoromethyl)-1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10955684.png)
![(5-Chlorothiophen-2-yl)[7-(4-ethoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10955693.png)
![3,5-bis(difluoromethyl)-1-[(1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B10955701.png)
![1-(difluoromethyl)-N-{2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethyl}-1H-pyrazole-4-sulfonamide](/img/structure/B10955702.png)
![4-[(chloroacetyl)amino]-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B10955708.png)
![N-(3-methoxyphenyl)-2-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B10955715.png)

![N-[1-(3,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-2-methylbenzamide](/img/structure/B10955731.png)
![N-{2-[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]ethyl}-1-(difluoromethyl)-5-methyl-1H-pyrazole-4-sulfonamide](/img/structure/B10955746.png)
![5-{3-[(4-bromophenoxy)methyl]phenyl}-4-[3-(diethylamino)propyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B10955764.png)

![1-ethyl-3,5-dimethyl-N-pentyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10955775.png)
